molecular formula C7H13NO2 B3048751 Ethyl (S)-Pyrrolidine-3-carboxylate CAS No. 1807380-84-2

Ethyl (S)-Pyrrolidine-3-carboxylate

Cat. No.: B3048751
CAS No.: 1807380-84-2
M. Wt: 143.18
InChI Key: MPEUOPWWEODARH-LURJTMIESA-N
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Description

Ethyl (S)-Pyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of an ethyl ester group attached to the pyrrolidine ring at the third carbon position The (S) configuration indicates that the compound is chiral and exists in a specific enantiomeric form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-Pyrrolidine-3-carboxylate typically involves the esterification of (S)-Pyrrolidine-3-carboxylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

(S)-Pyrrolidine-3-carboxylic acid+EthanolAcid CatalystEthyl (S)-Pyrrolidine-3-carboxylate+Water\text{(S)-Pyrrolidine-3-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (S)-Pyrrolidine-3-carboxylic acid+EthanolAcid Catalyst​Ethyl (S)-Pyrrolidine-3-carboxylate+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl (S)-Pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (S)-Pyrrolidine-3-carboxylic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products:

    Hydrolysis: (S)-Pyrrolidine-3-carboxylic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl (S)-Pyrrolidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme-substrate interactions and as a chiral auxiliary in asymmetric synthesis.

    Industrial Applications: The compound is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (S)-Pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The (S) configuration plays a crucial role in determining the compound’s binding affinity and specificity. The molecular pathways involved can vary, but they often include inhibition or activation of enzymatic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl (S)-Pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl ®-Pyrrolidine-3-carboxylate: The enantiomer of the (S) form, which may exhibit different biological activities and properties.

    Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group, which may have different reactivity and applications.

    Ethyl (S)-Pyrrolidine-2-carboxylate: A structural isomer with the ester group at the second carbon position, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific stereochemistry and the position of the ester group, which influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl (3S)-pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEUOPWWEODARH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238706
Record name 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807380-84-2
Record name 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807380-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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